molecular formula C19H23NO3 B2418625 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024222-56-7

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2418625
CAS No.: 1024222-56-7
M. Wt: 313.397
InChI Key: ZGNPBZFPYVFIAY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydroindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable ketone under basic conditions, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as sodium hydroxide and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its tetrahydroindolone core, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPBZFPYVFIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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